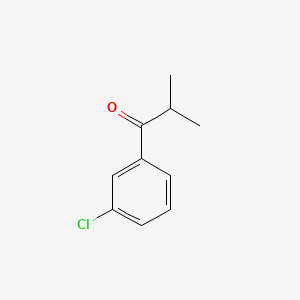

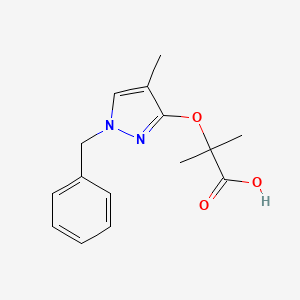

![molecular formula C12H9N3O B1594459 3-(Oxazolo[4,5-b]piridin-2-il)anilina CAS No. 52333-90-1](/img/structure/B1594459.png)

3-(Oxazolo[4,5-b]piridin-2-il)anilina

Descripción general

Descripción

“3-(Oxazolo[4,5-b]pyridin-2-yl)aniline”, also known as N-Oxazolopyridine-2-yl aniline (OPAn), is a heterocyclic aromatic amine compound. It has been studied extensively in recent years due to its potential applications in various scientific fields. The compound has a CAS Number of 52333-90-1 and a molecular weight of 211.22 .

Synthesis Analysis

The synthesis of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” has been reported in several studies . For example, a structure-activity relationship (SAR) investigation around this compound class revealed that solubility and metabolic stability are key parameters to target during future optimization .Molecular Structure Analysis

The molecular structure of “3-(Oxazolo[4,5-b]pyridin-2-yl)aniline” is represented by the linear formula C12H9N3O . Further details about the molecular structure can be found in the referenced studies .Chemical Reactions Analysis

The compound has been used as a potent inhibitor for the kinetoplastid Trypanosoma brucei . Other chemical reactions involving this compound have been reported in the literature .Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has attractive physicochemical properties for many applications . More specific physical and chemical properties can be found in the referenced studies .Aplicaciones Científicas De Investigación

Ciencia ambiental: Investigación agroquímica

Aunque no se mencionan explícitamente las aplicaciones directas en la ciencia ambiental, la síntesis y el estudio de compuestos como “3-(Oxazolo[4,5-b]piridin-2-il)anilina” pueden contribuir al desarrollo de agroquímicos. Estos compuestos pueden diseñarse para atacar plagas o enfermedades específicas, lo que podría conducir a prácticas agrícolas más efectivas y respetuosas con el medio ambiente .

Química analítica: Descubrimiento de biomarcadores

La estructura única del compuesto puede ser útil en química analítica para el descubrimiento de biomarcadores, especialmente en estudios de metabolómica y lipidómica. Podría ayudar a identificar nuevos biomarcadores para enfermedades al perturbar vías metabólicas específicas cuando se utiliza en entornos experimentales controlados .

Agricultura: Desarrollo potencial de pesticidas

Si bien las referencias directas a aplicaciones agrícolas son limitadas, las propiedades bioquímicas de “this compound” sugieren que podría ser un precursor en la síntesis de compuestos con propiedades pesticidas. Esto podría conducir al desarrollo de nuevos pesticidas que sean más efectivos y menos dañinos para el medio ambiente .

Biología molecular: Estudios genéticos

La interacción del compuesto con el ADN de kinetoplástidos podría convertirlo en una herramienta útil en estudios genéticos relacionados con Trypanosoma brucei. Comprender estas interacciones puede proporcionar información sobre la biología del parásito y ayudar en la búsqueda de objetivos genéticos para nuevos tratamientos .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline plays a crucial role in biochemical reactions, particularly as an inhibitor for certain enzymes. It has been identified as a potent inhibitor for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis . The compound interacts with enzymes such as Trypanosoma brucei FolD (TbFolD), inhibiting their activity and thereby affecting the parasite’s survival . These interactions are primarily characterized by the binding of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline to the active sites of these enzymes, leading to inhibition of their catalytic functions.

Cellular Effects

The effects of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound exhibits significant activity against the human pathogenic strain Trypanosoma brucei rhodesiense, with an IC50 of 91 nM . This activity is accompanied by minimal toxicity towards mammalian cell lines, indicating its potential as a therapeutic agent . The compound’s impact on cell signaling pathways and gene expression is likely mediated through its interactions with specific enzymes and proteins involved in these processes.

Molecular Mechanism

At the molecular level, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking their activity . This inhibition can lead to downstream effects on cellular processes, including alterations in gene expression and metabolic pathways. The precise binding interactions and the resulting conformational changes in the target enzymes are critical to the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2-8°C, in a dark and dry place) and retains its activity over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and consistent effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on non-target enzymes and cellular processes. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s inhibition of Trypanosoma brucei FolD affects the parasite’s folate metabolism, disrupting its ability to synthesize essential biomolecules . This disruption can lead to changes in metabolic flux and metabolite levels, further impacting the parasite’s survival and proliferation.

Transport and Distribution

Within cells and tissues, 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is critical to its efficacy, as it must reach target enzymes and biomolecules to exert its inhibitory effects.

Subcellular Localization

The subcellular localization of 3-(Oxazolo[4,5-b]pyridin-2-yl)aniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity, as it must be present in the vicinity of target enzymes to inhibit their function . The compound’s ability to localize within specific subcellular regions enhances its effectiveness as an inhibitor and therapeutic agent.

Propiedades

IUPAC Name |

3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O/c13-9-4-1-3-8(7-9)12-15-11-10(16-12)5-2-6-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWQPWPKROMXCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346304 | |

| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643052 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52333-90-1 | |

| Record name | 3-Oxazolo[4,5-b]pyridin-2-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

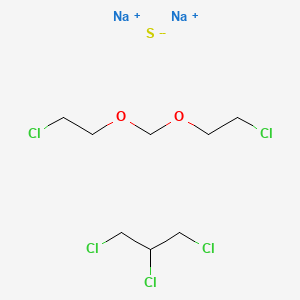

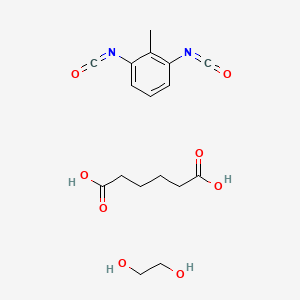

![3-[2-(2-Chloroethylamino)ethylamino]propyl dihydrogen phosphate](/img/structure/B1594398.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1594399.png)